molecular formula C12H9ClN2O3 B11776758 4-(3-Chlorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione

4-(3-Chlorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione

Cat. No.: B11776758
M. Wt: 264.66 g/mol
InChI Key: SVEDINNTCSLAIG-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione is a heterocyclic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by a fused furo-pyrimidine ring system with a chlorophenyl substituent. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of a chlorophenyl-substituted aldehyde with a suitable pyrimidine derivative under acidic or basic conditions. The reaction is followed by cyclization to form the furo-pyrimidine ring system. The reaction conditions often involve the use of solvents such as dimethylformamide (DMF) and catalysts like p-toluenesulfonic acid (PTSA) or sodium ethoxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the functional groups.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of reduced analogs with modified functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

4-(3-Chlorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione has been explored for various scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.

    Medicine: Studied for its potential anticancer, antiviral, and antimicrobial activities. It has shown promising results in inhibiting the growth of certain cancer cell lines and pathogens.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and disrupting cellular processes. For example, it may inhibit kinases by binding to the ATP-binding site, thereby blocking phosphorylation events crucial for cell signaling and proliferation.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents.

    Pyrido[2,3-d]pyrimidine: A related compound with a pyridine ring fused to the pyrimidine core.

    4-Amino-3-(4-chlorophenyl)-1-(t-butyl)-1H-pyrazolo[3,4-d]pyrimidine: A compound with a similar chlorophenyl substituent but different functional groups.

Uniqueness

4-(3-Chlorophenyl)-3,4-dihydrofuro[3,4-d]pyrimidine-2,5(1H,7H)-dione is unique due to its fused furo-pyrimidine ring system and the presence of a chlorophenyl group. This unique structure contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C12H9ClN2O3

Molecular Weight

264.66 g/mol

IUPAC Name

4-(3-chlorophenyl)-1,3,4,7-tetrahydrofuro[3,4-d]pyrimidine-2,5-dione

InChI

InChI=1S/C12H9ClN2O3/c13-7-3-1-2-6(4-7)10-9-8(5-18-11(9)16)14-12(17)15-10/h1-4,10H,5H2,(H2,14,15,17)

InChI Key

SVEDINNTCSLAIG-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C(NC(=O)N2)C3=CC(=CC=C3)Cl)C(=O)O1

Origin of Product

United States

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